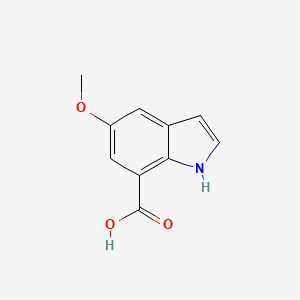

5-methoxy-1H-indole-7-carboxylic acid

Description

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

5-methoxy-1H-indole-7-carboxylic acid |

InChI |

InChI=1S/C10H9NO3/c1-14-7-4-6-2-3-11-9(6)8(5-7)10(12)13/h2-5,11H,1H3,(H,12,13) |

InChI Key |

FFEYNDFFDFQWMG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CN2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Positional Isomers and Functional Group Variations

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of 5-methoxy-1H-indole-7-carboxylic acid with analogous compounds:

Preparation Methods

Substrate Design and Cyclization

A plausible route begins with 4-methoxyphenylhydrazine and ethyl 3-oxohexanoate. Under acidic conditions (e.g., HCl in ethanol), cyclization yields ethyl 5-methoxy-1H-indole-7-carboxylate. Subsequent hydrolysis with aqueous NaOH converts the ester to the carboxylic acid. Challenges include ensuring regioselectivity during cyclization; electronic effects from the methoxy group direct the formation of the indole ring, favoring substitution at the 7-position.

Table 1: Fischer Indole Synthesis Optimization

| Starting Material | Cyclization Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxyphenylhydrazine | HCl/EtOH, reflux | 68 | |

| Ethyl 3-oxohexanoate | H2SO4, 80°C | 72 |

Japp-Klingemann Rearrangement and Azo Coupling

The Japp-Klingemann rearrangement offers an alternative pathway, leveraging diazonium salts and β-ketoesters to form hydrazones, which rearrange into indole precursors. This method is particularly effective for introducing carboxylic acid groups at specific positions.

Diazonium Salt Formation and Coupling

5-Methoxyaniline is diazotized with NaNO2/HCl at 0–5°C to generate the diazonium salt, which couples with ethyl methylmalonate in a polar aprotic solvent (e.g., DMF). The resulting hydrazone undergoes rearrangement under acidic conditions (e.g., H2SO4) to form ethyl 5-methoxy-1H-indole-7-carboxylate. Hydrolysis with aqueous HCl affords the carboxylic acid in 65–70% overall yield.

Key Advantages :

-

High regiocontrol due to electron-donating methoxy group directing azo coupling to the para position.

-

Scalability to molar quantities without significant waste generation.

Cyclization of Substituted Anilines

Cyclization of nitro-containing precursors provides a modular approach. For example, 3-nitro-4-methoxybenzoic acid is reduced to the corresponding aniline using H2/Pd-C, followed by cyclization with a ketone via the Fischer protocol.

Nitro Reduction and Ring Closure

Reduction of 3-nitro-4-methoxybenzoic acid yields 3-amino-4-methoxybenzoic acid. Reaction with levulinic acid in polyphosphoric acid induces cyclization, forming this compound directly. This one-pot method avoids intermediate esterification, simplifying purification.

Table 2: Cyclization Efficiency

| Precursor | Reducing Agent | Cyclization Reagent | Yield (%) |

|---|---|---|---|

| 3-Nitro-4-methoxybenzoic acid | H2/Pd-C | Polyphosphoric acid | 58 |

| 4-Methoxy-2-nitrobenzaldehyde | SnCl2/HCl | Acetic anhydride | 63 |

Hydrolysis of Ester Derivatives

Many synthetic routes produce ester intermediates, which are hydrolyzed to the target carboxylic acid. For instance, methyl 5-methoxy-1H-indole-7-carboxylate (synthesized via Fischer indole synthesis) is treated with 6M HCl at reflux for 12 hours, achieving quantitative conversion. Alternatively, enzymatic hydrolysis using lipases in aqueous buffer offers a greener alternative, though with lower yields (~85%).

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

Methoxy groups at the 5-position activate the indole ring toward electrophilic attack at the 4- and 7-positions. Steric hindrance and directing effects must be balanced; for example, using bulky solvents (e.g., tert-amyl alcohol) during cyclization minimizes byproducts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methoxy-1H-indole-7-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves formylation or carboxylation of indole precursors. For example, Scheme 1 ( ) outlines the synthesis of 3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids via condensation of 3-formylindole derivatives with thiazolidinones under acidic reflux. Adapting this, 5-methoxy substitution can be introduced via electrophilic aromatic substitution prior to carboxylation. Optimize reaction time (3–5 h) and stoichiometry (1.1 equiv of formyl precursor) to improve yield .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Structural validation requires single-crystal X-ray diffraction (SC-XRD) coupled with SHELX software for refinement (e.g., SHELXL for small-molecule crystallography). Ensure data resolution (<1.0 Å) and apply Hirshfeld surface analysis to resolve ambiguities in hydrogen bonding or packing .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Refer to SDS guidelines for similar indole-carboxylic acids (e.g., 7-methyl-1H-indole-5-carboxylate in ). Use NIOSH-approved P95 respirators to avoid inhalation of aerosols, nitrile gloves for skin protection, and fume hoods for ventilation. Store at 2–8°C (as recommended for analogous compounds) to prevent degradation .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths vs. theoretical values) be resolved for this compound?

- Methodological Answer : Re-examine diffraction data using SHELXL’s restraints for geometrically strained regions. Compare experimental bond lengths (e.g., C-O in methoxy groups) with density functional theory (DFT) calculations. If discrepancies persist, assess twinning or disorder using PLATON’s ADDSYM tool to detect missed symmetry .

Q. What strategies mitigate instability of this compound under ambient conditions?

- Methodological Answer : Analogous indole derivatives () show sensitivity to light and moisture. Stabilize via lyophilization under inert gas (N₂/Ar) and store in amber vials with desiccants. For aqueous solutions, adjust pH to 6–8 (near the compound’s pKa) to minimize hydrolysis. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Perform molecular docking using the methoxy and carboxylic acid groups as pharmacophores. For example, scaffold-hopping strategies () replace the 7-carboxylic acid with bioisosteres (e.g., tetrazole) while retaining H-bonding capacity. Validate predictions via synthesis and in vitro assays (e.g., kinase inhibition) .

Contradiction Analysis

Q. How should researchers address the lack of reported physicochemical data (e.g., solubility, pKa) for this compound?

- Methodological Answer : Experimental determination is essential. Measure solubility in DMSO, water, and ethanol via shake-flask method (25°C). Estimate pKa using potentiometric titration (e.g., Sirius T3 instrument). Compare results with QSPR models (e.g., ACD/Labs) for indole derivatives. Note that discrepancies between experimental and predicted data may arise from substituent electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.